Cas no 922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane는 유기 합성에서 널리 사용되는 보론酸 에스터 유도체입니다. 이 화합물은 플루오렌 고리와 다이옥사보롤란(dioxaborolane) 기가 결합된 구조를 가지며, 높은 반응성과 안정성을 동시에 보유합니다. 특히 Suzuki-Miyaura 커플링 반응과 같은 교차 결합 반응에서 우수한 반응성을 나타내어, 복잡한 유기 분자 합성에 유용하게 적용됩니다. 또한, 결정성과 용해도가 우수하여 정제 및 처리 과정이 용이하며, 공기와 수분에 대한 안정성이 높아 보관 및 사용이 편리합니다. 이 화합물은 약물 개발, 재료 과학, 고분자 합성 등 다양한 연구 분야에서 핵심 중간체로 활용됩니다.
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
922706-40-9 structure
Product Name:2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS 번호:922706-40-9
MF:C19H21BO2
메가와트:292.179845571518
MDL:MFCD16294548
CID:740034
PubChem ID:56925000
Update Time:2025-07-20

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 화학적 및 물리적 성질

이름 및 식별자

    • 1,3,2-Dioxaborolane, 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-
    • Fluorene-2-boronic acid pinacol ester
    • 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AMTB249
    • 9H-Fluorene-2-boronic Acid Pinacol Ester
    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-9H-fluorene
    • 2-(2-FLUORENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 2-(FLUOREN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • C19H21BO2
    • MB14875
    • OR303495
    • 4,4,5,5-Tetramethyl-2-(9H-fluorene-2-yl)-1,3,2
    • 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • CS-0153847
    • F1245
    • AS-2449
    • EN300-317068
    • DB-191708
    • 922706-40-9
    • AKOS016339780
    • s11265
    • SY128743
    • SCHEMBL29265
    • DTXSID60718876
    • MFCD16294548
    • 2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD16294548
    • 인치: 1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,11H2,1-4H3
    • InChIKey: WVJQQLZHOADEAF-UHFFFAOYSA-N
    • 미소: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(C2)=CC=CC=3)=CC=1

계산된 속성

  • 정밀분자량: 292.16300
  • 동위원소 질량: 292.1634601g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 22
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 417
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 18.5

실험적 성질

  • 융해점: 76.0 to 80.0 deg-C
  • PSA: 18.46000
  • LogP: 3.55700

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 보안 정보

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

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    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F188285-1g
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
922706-40-9 98%
1g
¥197.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F188285-5g
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
922706-40-9 98%
5g
¥621.90 2023-09-02
Chemenu
CM218987-5g
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
922706-40-9 99%
5g
$107 2021-08-04
Chemenu
CM218987-25g
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
922706-40-9 99%
25g
$358 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H865419-5g
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
922706-40-9 ≥98%
5g
929.70 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F1245-25G
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
922706-40-9 98.0%(GC&T)
25G
¥2150.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F1245-5G
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
922706-40-9 98.0%(GC&T)
5G
¥650.0 2022-06-10
TRC
F632035-100mg
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
922706-40-9
100mg
$64.00 2023-05-18
TRC
F632035-250mg
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
922706-40-9
250mg
$75.00 2023-05-18
TRC
F632035-500mg
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
922706-40-9
500mg
$87.00 2023-05-18

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  22 h, 60 °C
참조
New chromophoric structures for lanthanide chelates field of the invention
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  45 h, 90 °C
참조
Iron-catalysed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromides
Iwamoto, Takahiro; Okuzono, Chiemi; Adak, Laksmikanta; Jin, Masayoshi; Nakamura, Masaharu, Chemical Communications (Cambridge, 2019, 55(8), 1128-1131

합성 방법 3

반응 조건
1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ;  12 h, 85 °C; 85 °C → rt
1.2 Reagents: Acetic acid ;  pH 7
참조
Preparation method of aryl borate and alkenyl borate
, China, , ,

합성 방법 4

반응 조건
1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ;  12 h, 85 °C; 85 °C → rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, rt
참조
Pyridine-Catalyzed Radical Borylation of Aryl Halides
Zhang, Li; Jiao, Lei, Journal of the American Chemical Society, 2017, 139(2), 607-610

합성 방법 5

반응 조건
1.1 Reagents: 2,6-Di-tert-butylpyridine ,  Aluminum chloride ,  2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ;  48 h, 100 °C
1.2 Reagents: Triethylamine ;  1 h
참조
Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesis
Bagutski, Viktor; Del Grosso, Alessandro; Carrillo, Josue Ayuso; Cade, Ian A.; Helm, Matthew D.; et al, Journal of the American Chemical Society, 2013, 135(1), 474-487

합성 방법 6

반응 조건
1.1 Reagents: 2,6-Di-tert-butylpyridine ,  Aluminum chloride ,  2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ;  48 h, 100 °C
1.2 Reagents: Triethylamine ;  1 h, rt
참조
Process for the borylation of arenes and heteroaryls
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
참조
A novel fluorene-based gold(I) complex with aggregate fluorescence change: a single-component white light-emitting luminophor
Chen, Zhao; Wu, Di; Han, Xie; Liang, Jinhua; Yin, Jun; et al, Chemical Communications (Cambridge, 2014, 50(75), 11033-11035

합성 방법 8

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  36 h
참조
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; Dang, Hang. T.; Haug, Graham C.; He, Ru; Nguyen, Viet D.; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

합성 방법 9

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: 1,4-Dioxane ;  8 h, 80 °C
참조
White light emitting compound having isocyano-bridged gold and fluorene as skeleton, preparation method and application thereof
, China, , ,

합성 방법 10

반응 조건
1.1 Reagents: Oxygen Solvents: Dimethyl carbonate ;  48 h, 35 °C
참조
Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic Amines
Shiozuka, Akira; Sekine, Kohei ; Toki, Takumi; Kawashima, Kyohei; Mori, Toshifumi ; et al, Organic Letters, 2022, 24(23), 4281-4285

합성 방법 11

반응 조건
1.1 Reagents: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Trioctylphosphine Solvents: Toluene ;  36 h, 160 °C
참조
Hydride Transfer Enables the Nickel-Catalyzed ipso-Borylation and Silylation of Aldehydes
Srimontree, Watchara; Guo, Lin; Rueping, Magnus, Chemistry - A European Journal, 2020, 26(2), 423-427

합성 방법 12

반응 조건
1.1 Reagents: Carbon dioxide Catalysts: Pyrene Solvents: Cyclopentyl methyl ether ;  24 h, 1 atm, 30 °C
1.2 Reagents: Silica Solvents: Diethyl ether
참조
Photoinduced deaminative borylation of unactivated aromatic amines enhanced by CO2
Shiozuka, Akira; Sekine, Kohei; Kuninobu, Yoichiro, ChemRxiv, 2021, 1, 1-7

합성 방법 13

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 120 °C
참조
Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible Light
Liu, Wenbo ; Liu, Peng; Lv, Leiyang; Li, Chao-Jun, Angewandte Chemie, 2018, 57(41), 13499-13503

합성 방법 14

반응 조건
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ;  rt; 2 h, 180 °C; 180 °C → rt
1.2 Reagents: Triethylamine ;  0.5 h, rt
참조
Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide
Oda, Susumu ; Ueura, Kenta; Kawakami, Bungo; Hatakeyama, Takuji, Organic Letters, 2020, 22(2), 700-704

합성 방법 15

반응 조건
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ;  12 h, 200 °C; 200 °C → rt
1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ;  rt
참조
Preparation of boron diiodide compounds, and preparation of boronic acids and boronic acid esters using the boron diiodide compounds
, Japan, , ,

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:922706-40-9)2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
주문 번호:A915976
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 12:57
가격 ($):258.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:922706-40-9)2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A915976
순결:99%
재다:25g
가격 ($):258.0
Email